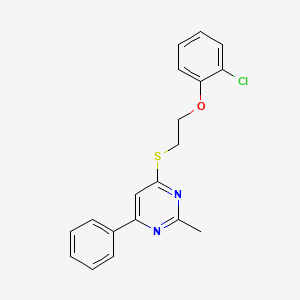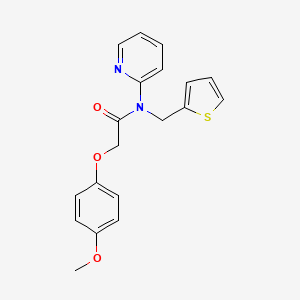![molecular formula C21H22N4O2S2 B11366255 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11366255.png)
4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzothiophene moiety, and a phenylethyl group
Métodos De Preparación
The synthesis of 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the thiadiazole ring and the phenylethyl group. Common reagents used in these reactions include sulfur, hydrazine, and various organic solvents. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often utilizing advanced techniques such as flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various aryl groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
When compared to other similar compounds, 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
Phenoxyacetamide Derivatives: These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Synthetic Opioids: Compounds like 2-thiophenefentanyl have structural similarities but are used in entirely different contexts.
The uniqueness of this compound lies in its specific combination of a thiadiazole ring, benzothiophene moiety, and phenylethyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H22N4O2S2 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
4-methyl-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2S2/c1-13-18(29-25-24-13)20(27)23-21-17(15-9-5-6-10-16(15)28-21)19(26)22-12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,26)(H,23,27) |
Clave InChI |
BZPKLELTPRRRFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(4-ethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11366173.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide](/img/structure/B11366192.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11366193.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11366200.png)
![2-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11366201.png)


![5-[(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11366220.png)
![5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11366225.png)
![N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11366227.png)
![2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11366239.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide](/img/structure/B11366245.png)


